molecular formula C10H11ClN4O2 B2899925 2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide CAS No. 2411274-87-6

2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide

Cat. No. B2899925
CAS RN: 2411274-87-6
M. Wt: 254.67
InChI Key: YEXDUCSBCVZIJT-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide” belongs to the class of triazoloquinoxaline-based derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of quinazoline derivatives with chloroacetyl chloride to produce the 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives . The final product is developed by the reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The IR spectra of these compounds are characterized by the presence of the NH absorption bands at the expected wavenumbers and disappearance of C=O stretching bands .


Chemical Reactions Analysis

The chemical reactions involving these compounds are characterized by their ability to intercalate DNA . This property is significant as it allows these compounds to interact with the genetic material of cells, which is a crucial aspect of their biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their IR absorption spectra and 1H-NMR spectrum . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of these compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of the VEGFR-2 signaling pathway . VEGFR-2 is critically involved in cancer angiogenesis, and blocking this pathway has proven effective in suppressing tumor growth .

Future Directions

The future directions in the research of these compounds involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c11-7-9(16)12-4-6-15-10(17)14-5-2-1-3-8(14)13-15/h1-3,5H,4,6-7H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXDUCSBCVZIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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